3-[(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino]benzoic acid
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Overview
Description
3-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]BENZOIC ACID is a complex organic compound known for its unique chemical structure and properties This compound features a benzoic acid moiety linked to a thiolane ring, which is further substituted with a hydroxy group and a dioxo functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzoic acid derivative with a thiolane precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are often used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo functionality can be reduced to hydroxyl groups under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]BENZOIC ACID has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the hydroxy and amino groups can form hydrogen bonds with target proteins, influencing their conformation and function. The dioxo functionality may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFAMOYL]BENZOIC ACID: Similar structure with a sulfonamide group instead of an amino group.
3-[(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFAMOYL]BENZOIC ACID: Similar structure with a sulfonamide group and different substitution pattern.
Uniqueness
3-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]BENZOIC ACID is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both hydroxy and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13NO5S |
---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H13NO5S/c13-10-6-18(16,17)5-9(10)12-8-3-1-2-7(4-8)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15) |
InChI Key |
RWLAXRPGVCESFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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